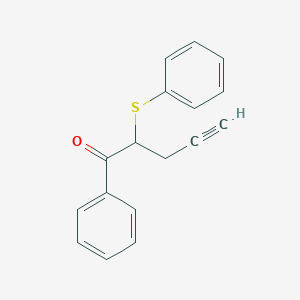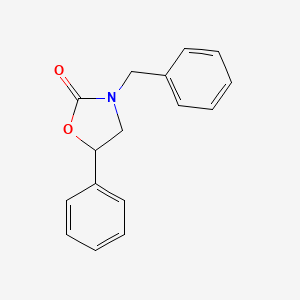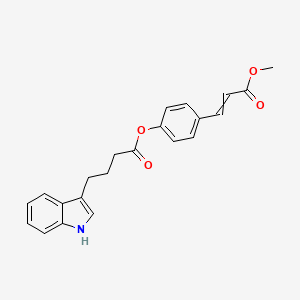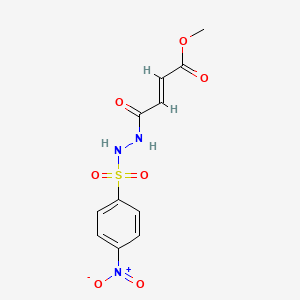![molecular formula C40H72O4 B14299895 [(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate CAS No. 112132-06-6](/img/structure/B14299895.png)
[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate are organic compounds belonging to the class of carboxylic esters. These compounds are characterized by their long hydrocarbon chains with double bonds at specific positions and an acetate group at one end. They are known for their roles in various biological and industrial applications, particularly as pheromones in insect communication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate typically involves the esterification of the corresponding alcohols with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of these compounds can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production with controlled temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction of the double bonds can yield saturated esters.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) for hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated esters.
Substitution: Amides or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology
[(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate are known to function as sex pheromones in certain insect species. They play a crucial role in mating behaviors and are used in pest control strategies to disrupt the mating cycles of harmful insects.
Medicine
Research is ongoing to explore the potential medicinal applications of these compounds. Their ability to interact with biological membranes and proteins makes them candidates for drug delivery systems and therapeutic agents.
Industry
In the industrial sector, these compounds are used in the formulation of fragrances and flavors. Their pleasant odor and stability make them suitable for use in perfumes, cosmetics, and food products.
Mécanisme D'action
The mechanism of action of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate involves their interaction with specific receptors in the target organisms. In insects, these compounds bind to olfactory receptors, triggering a cascade of biochemical events that lead to behavioral responses such as attraction or repulsion. The molecular targets include G-protein coupled receptors (GPCRs) and ion channels, which mediate the signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2E,13Z)-octadeca-2,13-dien-1-ol]: The corresponding alcohols of the acetates.
[(3Z,13Z)-octadeca-3,13-dien-1-ol]: Another alcohol with a similar structure.
[(2E,13Z)-octadeca-2,13-dien-1-al]: The aldehyde analogs of the acetates.
[(3Z,13Z)-octadeca-3,13-dien-1-al]: Another aldehyde with a similar structure.
Uniqueness
The uniqueness of [(2E,13Z)-octadeca-2,13-dienyl] acetate and [(3Z,13Z)-octadeca-3,13-dienyl] acetate lies in their specific double bond positions and the presence of the acetate group. These structural features confer distinct chemical and biological properties, making them valuable in various applications. Their role as pheromones is particularly noteworthy, as they are highly specific to certain insect species, providing a targeted approach in pest management.
Propriétés
Numéro CAS |
112132-06-6 |
|---|---|
Formule moléculaire |
C40H72O4 |
Poids moléculaire |
617.0 g/mol |
Nom IUPAC |
[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate |
InChI |
InChI=1S/2C20H36O2/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3;6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6-,18-17+;7-6-,17-16- |
Clé InChI |
VURZEPFDGGWCTR-AMHSFDTBSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C.CCCC/C=C\CCCCCCCC/C=C\CCOC(=O)C |
SMILES canonique |
CCCCC=CCCCCCCCCCC=CCOC(=O)C.CCCCC=CCCCCCCCCC=CCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)

![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)

![1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299841.png)

![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)




![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)

